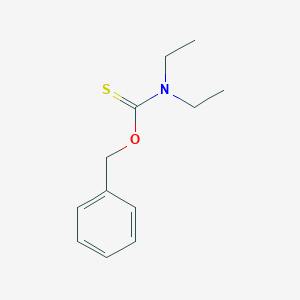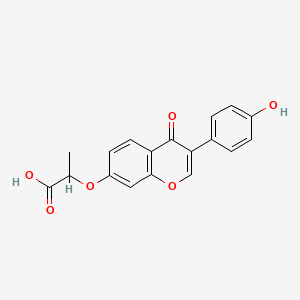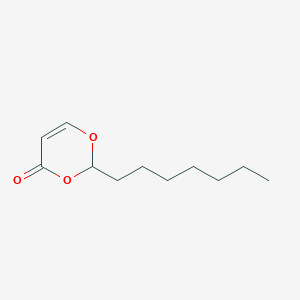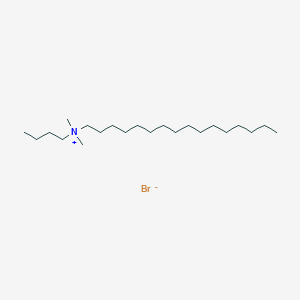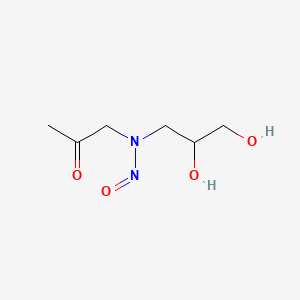
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is a chemical compound with the molecular formula C6H12N2O4. It contains a nitroso group, a ketone group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine can be achieved through several methods. One common approach involves the nitrosation of 2,3-dihydroxypropylamine using nitrosyl chloride (NOCl) under controlled conditions . The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers, depending on the substituent.
Applications De Recherche Scientifique
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Nitroso-2-propanol: Contains a nitroso group and a hydroxyl group.
2,3-Dihydroxypropylamine: Lacks the nitroso and ketone groups but has similar hydroxyl functionality.
2-Oxopropylamine: Contains a ketone group and an amine group but lacks the nitroso and hydroxyl groups.
Uniqueness: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
92177-50-9 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O4/c1-5(10)2-8(7-12)3-6(11)4-9/h6,9,11H,2-4H2,1H3 |
Clé InChI |
LUVOLNSYNLKFKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN(CC(CO)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)






![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

